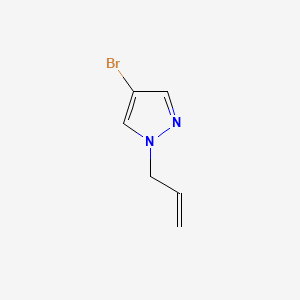
3-Amino-biphenyl-2-carbonitrile
概要
説明
3-Amino-biphenyl-2-carbonitrile is an organic compound with the molecular formula C13H10N2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves condensation reactions . For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Molecular Structure Analysis
The molecular structure of this compound consists of a biphenyl group (two benzene rings connected by a carbon-carbon bond) with an amino group (-NH2) and a carbonitrile group (-C≡N) attached . The molecular weight of this compound is 194.23 g/mol .科学的研究の応用
Green Chemistry and Catalysis
Tuning Ionic Liquid-Based Catalysts for CO2 Conversion : Ionic liquids, with properties like tunable structures and high thermal stability, are explored as catalysts for converting CO2 into value-added chemicals such as quinazoline-2,4(1H,3H)-diones. This conversion process is significant for strategies aimed at reducing atmospheric CO2 concentrations. The study discusses various ionic liquid catalysts and their mechanisms, highlighting the potential of these catalysts in CO2 conversion and the synthesis of valuable chemical compounds (Zhang et al., 2023).
Pharmaceutical Applications
Chlorogenic Acid (CGA) - A Pharmacological Review : While not directly related to 3-Amino-biphenyl-2-carbonitrile, this review highlights the broad therapeutic roles of chlorogenic acid, a phenolic compound, in various domains like antioxidant activity, cardioprotection, and as an anti-inflammatory agent. This review underscores the importance of natural compounds in pharmaceutical applications and their potential health benefits (Naveed et al., 2018).
Environmental Chemistry
Carbon-based Solid Acids Review : Research in green chemistry has led to the exploration of carbon materials, including carbon solid acids, for environmental and renewable energy applications. This review focuses on the synthesis, properties, and applications of carbon solid acids derived from biomass, polymers, and carbon/silica-based catalysts, illustrating the role of mesoporosity in enhancing catalytic performance (Mahajan & Gupta, 2019).
Material Science
Adsorption Mechanisms on Carbon Nanotubes : Carbon nanotubes (CNTs) are noted for their unique properties and potential applications in adsorbing organic chemicals. The review discusses the diverse adsorption mechanisms - hydrophobic interactions, pi-pi bonds, electrostatic interactions, and hydrogen bonds - affecting the adsorption of organic chemicals on CNTs. This insight is critical for understanding the environmental impact and potential applications of CNTs in water treatment and pollution control (Pan & Xing, 2008).
Safety and Hazards
作用機序
Target of Action
It is known that bioactive aromatic compounds containing the indole nucleus, which is structurally similar to biphenyl, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been found to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been found to inhibit viral replication, reduce inflammation, or prevent the growth of cancer cells .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, often leading to downstream effects such as the inhibition of viral replication, reduction of inflammation, or prevention of cancer cell growth .
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level, often leading to changes in cellular function .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can often influence the action of similar compounds .
特性
IUPAC Name |
2-amino-6-phenylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-12-11(7-4-8-13(12)15)10-5-2-1-3-6-10/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAIDQDTPOQJBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673327 | |
| Record name | 3-Amino[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106274-68-4 | |
| Record name | 3-Amino[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-N-naphthalen-2-yl-3-phenylpropanamide](/img/structure/B599375.png)
![1-Fluoro-2-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B599376.png)


![(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B599379.png)
![N-[(2R,3R,4R,6R)-4,6-dihydroxy-6-methyl-5-oxo-2-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-3-yl]acetamide](/img/structure/B599381.png)
![2-{[2-Amino-6-(2-thienyl)-4-pyrimidinyl]amino}ethanol](/img/structure/B599382.png)






